

# Application Notes and Protocols: 4-(4-Aminophenyl)morpholin-3-one

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## Compound of Interest

Compound Name: 4-(4-Aminophenyl)morpholin-3-one

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## Application Notes Overview and Primary Application

**4-(4-Aminophenyl)morpholin-3-one** (CAS No: 438056-69-0) is a high-purity pharmaceutical intermediate crucial for the synthesis of modern anticoagulant drugs.<sup>[1]</sup> It serves as a key building block, providing the central morpholinone-phenyl moiety for a class of orally active direct Factor Xa (FXa) inhibitors.<sup>[2][3]</sup> Its stability, purity, and predictable reactivity make it an indispensable compound in the large-scale manufacturing of these life-saving medications.<sup>[1][4]</sup>

The primary application of **4-(4-Aminophenyl)morpholin-3-one** is in the synthesis of Rivaroxaban (marketed as Xarelto).<sup>[1][2][5][6]</sup> Rivaroxaban is a widely prescribed anticoagulant used for the prevention and treatment of various thromboembolic diseases, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.<sup>[1][2]</sup> The intermediate is also a component of other Factor Xa inhibitors that have entered clinical and preclinical studies.<sup>[7]</sup>

It is important to distinguish this intermediate from structurally similar compounds used in the synthesis of other anticoagulants. For instance, the synthesis of Apixaban involves a different

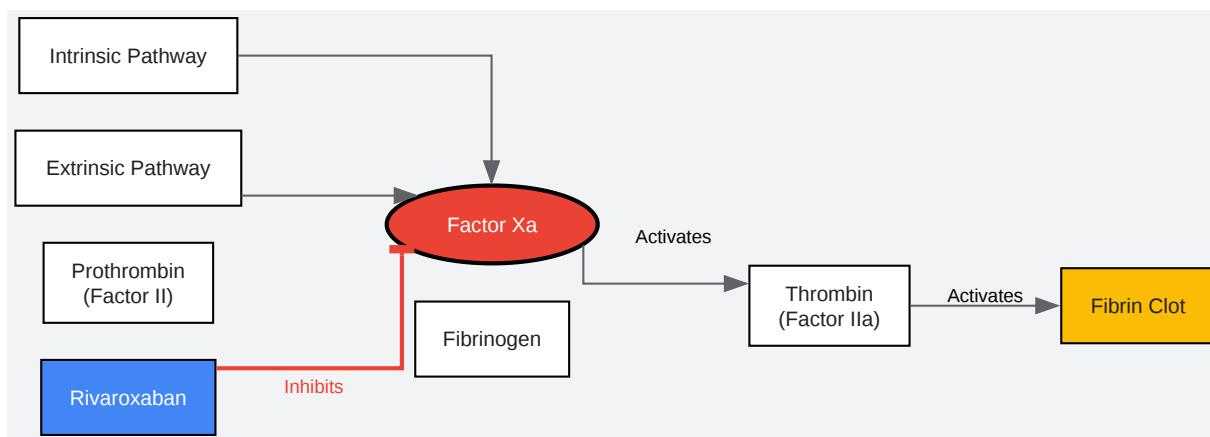
key intermediate, namely 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[8][9][10]

## Mechanism of Action of Target Drug (Rivaroxaban)

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge to initiate the final common pathway of clot formation. Factor Xa is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then converts fibrinogen into fibrin, which polymerizes to form a stable blood clot.

Rivaroxaban, synthesized from **4-(4-Aminophenyl)morpholin-3-one**, acts as a direct, competitive inhibitor of Factor Xa. By binding to the active site of Factor Xa, it blocks the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade and preventing thrombus formation.

Diagram 1: Blood Coagulation Cascade



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Caption: Inhibition of Factor Xa by Rivaroxaban blocks the blood coagulation cascade.

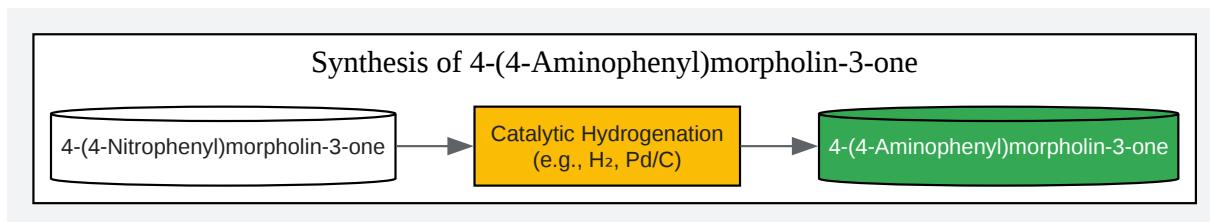
## Synthesis Protocols for 4-(4-Aminophenyl)morpholin-3-one

The most common and industrially viable method for preparing **4-(4-Aminophenyl)morpholin-3-one** is through the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.[\[3\]](#)[\[11\]](#) [\[12\]](#) This reduction is typically achieved via catalytic hydrogenation.

## Summary of Synthesis Methods

Precursor	Reagent/Catalyst	Solvent(s)	Temperature (°C)	Pressure (bar)	Time (h)	Yield (%)	Purity (%)	Reference
4-(4-Nitrophenyl)morpholin-3-one	Pd/C, Hydrogen	Tetrahydrofuran (THF)	70	3	6.5	89	Not specified	[13]
4-(4-Nitrophenyl)morpholin-3-one	Pd/C, Hydrogen	Aqueous Acetic Acid	20-30	1-5	~2	>92 (of nitro precursor)	Not specified	[11]
4-(4-Nitrophenyl)morpholin-3-one	Pd/C (5%), Hydrogen	Ethanol	80	5	1	70 (of nitro precursor)	Not specified	[14]
4-(4-Nitrophenyl)morpholin-3-one	Pd/C, Hydrogen	Ethanol	60	~4	3	97.8	Not specified	[15]
4-(4-Nitrophenyl)morpholin-3-one	Pd/C (5%), Hydrogen	Water	90	8	1.5-2	94	Not specified	[12]
4-(4-Nitrophenyl)morpholin-3-one	Ferric Chloride, Hydrazine Hydrate	Ethanol	Reflux	Atmospheric	>1	Not specified	Not specified	[5][6]

Diagram 2: Synthesis Workflow

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Caption: General workflow for the synthesis of the target intermediate.

## Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example based on common procedures.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Materials:

- 4-(4-Nitrophenyl)morpholin-3-one (1 equivalent)
- Palladium on activated carbon (5% Pd/C, ~5-10% by weight of substrate)
- Solvent (e.g., Ethanol, Tetrahydrofuran, or Water)
- Hydrogen (H<sub>2</sub>) gas
- Pressurized reaction vessel (e.g., Parr hydrogenator)
- Filtration apparatus (e.g., Celite or Hyflow bed)

### Procedure:

- Vessel Preparation: Charge a suitable pressure-resistant reactor with 4-(4-nitrophenyl)morpholin-3-one and the chosen solvent (e.g., 60 g of the nitro compound in 480 g of ethanol).[\[14\]](#)
- Catalyst Addition: Add the 5% Pd/C catalyst to the suspension.

- Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
- Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-8 bar) and heat the mixture to the target temperature (e.g., 80-90°C) with vigorous stirring.[12][14]
- Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by using an appropriate analytical technique (e.g., HPLC, TLC) until the starting material is fully consumed (typically 1-6 hours).[12][13]
- Cooling and Depressurization: Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel again with an inert gas.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.[13]
- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is **4-(4-aminophenyl)morpholin-3-one**.[14][15]
- Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to achieve high purity.[11][15]

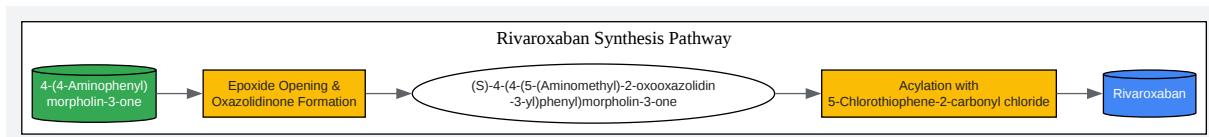
## Application in Rivaroxaban Synthesis

**4-(4-Aminophenyl)morpholin-3-one** serves as the nucleophilic amine in the construction of the oxazolidinone core of Rivaroxaban. The synthesis generally proceeds through reaction with an epoxide, followed by cyclization and acylation.

## Summary of Rivaroxaban Synthesis Step

Reactant 1	Reactant 2	Reagent(s)	Solvent(s)	Yield (%)	Reference
4-(4-Aminophenyl)morpholin-3-one	(S)-N-Glycidyl phthalimide	Not specified	Ethanol	92 (of intermediate)	[16]
4-(4-Aminophenyl)morpholin-3-one	Ethyl chloroformate	$K_2CO_3$	Toluene, Water	96 (of carbamate)	[17]
4-(4-Aminophenyl)morpholin-3-one	Benzyl chloroformate	$Na_2CO_3$ or $NaOH$	Dichloromethane or Chloroform, Water	100 (of carbamate)	[17]
(S)-4-(4-(5-(Aminomethyl)-5-Chlorothiophene-2-carbonyl)phenyl)morpholin-3-one		Triethylamine (TEA)	Dichloromethane	92 (of Rivaroxaban)	[18]

Diagram 3: Rivaroxaban Synthesis Workflow



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Caption: Key steps in the synthesis of Rivaroxaban from the intermediate.

# Detailed Experimental Protocol: Synthesis of Rivaroxaban Precursor

This protocol describes the acylation of the key amine intermediate, a crucial step towards the final drug molecule.[\[18\]](#)

## Materials:

- (S)-4-(4-(Aminomethyl)-2-oxooxazolidin-3-yl) phenyl morpholin-3-one (1 equivalent)
- 5-Chlorothiophene-2-carboxylic acid (1 equivalent)
- Thionyl chloride ( $\text{SOCl}_2$ )
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)

## Procedure:

- Acid Chloride Formation: In a reaction vessel, treat 5-chlorothiophene-2-carboxylic acid with an excess of thionyl chloride and heat at reflux for approximately 2 hours to form the corresponding acid chloride. Remove the excess thionyl chloride by evaporation under vacuum.
- Amidation Reaction: Dissolve the crude acid chloride in anhydrous dichloromethane.
- In a separate vessel, prepare a mixture of (S)-4-(4-(aminomethyl)-2-oxooxazolidin-3-yl) phenyl morpholin-3-one and triethylamine in anhydrous dichloromethane.
- Addition: Cool the amine mixture to 0°C and add the acid chloride solution dropwise.
- Reaction: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
- Isolation: Filter the reaction mixture to collect the precipitated solid. Wash the filter cake thoroughly with dichloromethane.

- Drying: Dry the solid product under reduced pressure to yield Rivaroxaban. A typical yield for this final step is around 92%.[\[18\]](#)

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